{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2,3-dihydro-1,4-benzodioxin-2-yl)methanone
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Overview
Description
{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2,3-dihydro-1,4-benzodioxin-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2,3-dihydro-1,4-benzodioxin-2-yl)methanone typically involves multiple steps, starting with the preparation of the benzoxadiazole and benzodioxin intermediates. The key steps include:
Formation of Benzoxadiazole Intermediate: This involves the reaction of 2-chloro-5-nitrobenzene with hydrazine hydrate to form 2-chloro-1,3-benzoxadiazole.
Formation of Benzodioxin Intermediate: This involves the cyclization of catechol with formaldehyde to form 1,4-benzodioxin.
Coupling Reaction: The benzoxadiazole and benzodioxin intermediates are then coupled with piperazine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2,3-dihydro-1,4-benzodioxin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzoxadiazole ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxadiazole derivatives.
Scientific Research Applications
{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2,3-dihydro-1,4-benzodioxin-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2,3-dihydro-1,4-benzodioxin-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzoxadiazole moiety can bind to specific sites, altering the activity of the target protein and leading to downstream effects in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A complex organic compound used in early discovery research.
Uniqueness
The uniqueness of {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2,3-dihydro-1,4-benzodioxin-2-yl)methanone lies in its combination of a benzoxadiazole moiety with a piperazine ring and a benzodioxin group, which imparts specific chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C19H17ClN4O6S |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
InChI |
InChI=1S/C19H17ClN4O6S/c20-12-5-6-16(18-17(12)21-30-22-18)31(26,27)24-9-7-23(8-10-24)19(25)15-11-28-13-3-1-2-4-14(13)29-15/h1-6,15H,7-11H2 |
InChI Key |
ARWJZBZKLZPROH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C5=NON=C45)Cl |
Origin of Product |
United States |
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